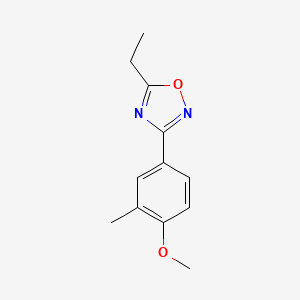
4,7-Dihydroxy-1H-indole-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dihydroxy-1H-indole-3-carbonyl chloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two hydroxyl groups at positions 4 and 7, and a carbonyl chloride group at position 3 on the indole ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dihydroxy-1H-indole-3-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with an indole derivative, such as 4,7-dihydroxyindole.
Chlorination: The indole derivative is reacted with thionyl chloride (SOCl₂) to introduce the carbonyl chloride group at position 3. This reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane (DCM).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting indole derivative are chlorinated using thionyl chloride in industrial reactors.
Continuous Processing: The reaction mixture is continuously processed to separate and purify the desired product.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dihydroxy-1H-indole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Oxidation Reactions: The hydroxyl groups at positions 4 and 7 can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to form the corresponding alcohol or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are used under mild to moderate conditions, often in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Quinones: Formed by the oxidation of hydroxyl groups.
Applications De Recherche Scientifique
4,7-Dihydroxy-1H-indole-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,7-Dihydroxy-1H-indole-3-carbonyl chloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dihydroxy-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
4,7-Dihydroxy-1H-indole-3-methyl ester: Similar structure but with a methyl ester group instead of a carbonyl chloride group.
4,7-Dihydroxy-1H-indole-3-acetyl chloride: Similar structure but with an acetyl chloride group instead of a carbonyl chloride group.
Propriétés
Numéro CAS |
78942-72-0 |
|---|---|
Formule moléculaire |
C9H6ClNO3 |
Poids moléculaire |
211.60 g/mol |
Nom IUPAC |
4,7-dihydroxy-1H-indole-3-carbonyl chloride |
InChI |
InChI=1S/C9H6ClNO3/c10-9(14)4-3-11-8-6(13)2-1-5(12)7(4)8/h1-3,11-13H |
Clé InChI |
ZMDITXFRBQJQGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1O)C(=CN2)C(=O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


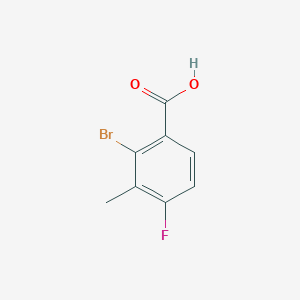
![6-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13105332.png)
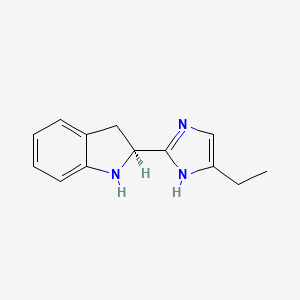
![2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13105344.png)

![5H-Pyrano[4,3-d]pyrimidine](/img/structure/B13105347.png)
![4-[[2-(Hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid](/img/structure/B13105355.png)
![2,6,7-Trimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13105366.png)
![4-chloro-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13105380.png)
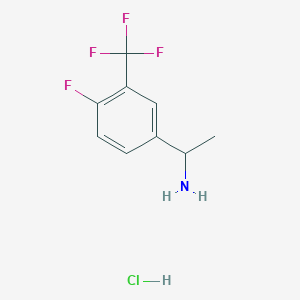
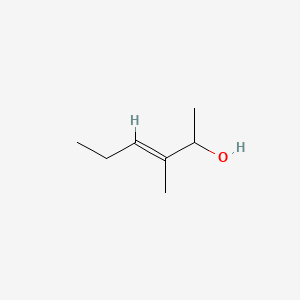
![4-[3-(4-Bromo-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105390.png)
![2,3-Diamino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13105395.png)
